

Comprehensive Analytical Characterization of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

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Compound of Interest

1-(4-

Compound Name: (Trifluoromethoxy)phenyl)propan-
2-one

Cat. No.: B2430438

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Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of **1-(4-(Trifluoromethoxy)phenyl)propan-2-one** (CAS No. 1249274-01-8), a key chemical intermediate. The protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring robust, reliable, and validated methods for structural elucidation, purity assessment, and quantification. This guide emphasizes the synergistic use of spectroscopic and chromatographic techniques, explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.

Introduction

1-(4-(Trifluoromethoxy)phenyl)propan-2-one is an aromatic ketone containing a trifluoromethoxy substituent, a group known to enhance metabolic stability and lipophilicity in drug candidates. Accurate and comprehensive characterization of this and similar intermediates is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This involves not only confirming the chemical identity and structure but also quantifying its purity and identifying any process-related impurities.

This application note details an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR)

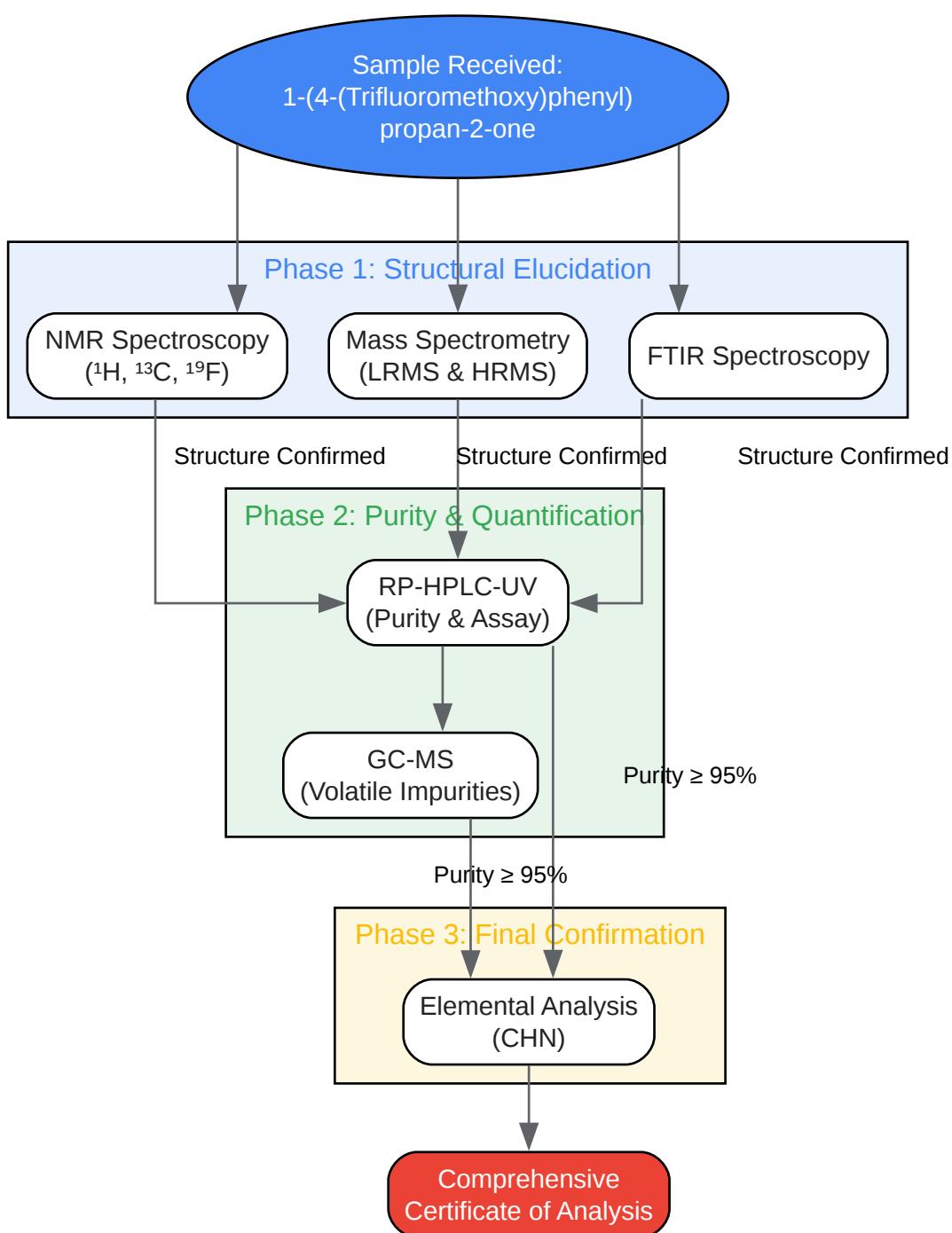
Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve a full characterization profile.

Physicochemical Properties

Property	Value	Source
Chemical Name	1-(4-(Trifluoromethoxy)phenyl)propan-2-one	-
Synonym(s)	1-[4-(trifluoromethoxy)phenyl]acetone	
CAS Number	1249274-01-8	
Molecular Formula	C ₁₀ H ₉ F ₃ O ₂	
Molecular Weight	218.18 g/mol	
Physical Form	Solid or liquid	
Storage	Sealed in dry, room temperature	

Integrated Analytical Workflow

A complete characterization requires a multi-technique approach. The following workflow ensures that both the structural identity and the purity of the compound are rigorously confirmed.



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Caption: Integrated workflow for the characterization of the target compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational for confirming the molecular structure by probing the chemical environment of atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this molecule, ^1H , ^{13}C , and ^{19}F NMR experiments are essential.

Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl_3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Protocol: NMR Analysis

- **Sample Preparation:** Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Acquisition - ^1H NMR:** Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- **Acquisition - ^{13}C NMR:** Acquire data using a proton-decoupled sequence (e.g., zpgpg30) with a 2-second relaxation delay and accumulate at least 1024 scans for a good signal-to-noise ratio.
- **Acquisition - ^{19}F NMR:** Acquire data using a proton-decoupled sequence. An external reference like CFCI_3 or an internal standard can be used.

Expected Results & Interpretation Based on the structure and data from analogous compounds, the following signals are predicted.[\[1\]](#)[\[2\]](#)

Nucleus	Predicted			Assignment
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
^1H	~7.25	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to CH_2)
~7.15	d, $J \approx 8.5$ Hz	2H		Ar-H (ortho to OCF_3)
~3.70	s	2H		Ar- $\text{CH}_2\text{-C=O}$
~2.20	s	3H		$\text{C}(=\text{O})\text{-CH}_3$
^{13}C	~206	s	-	C=O
~148 (q)	q, $J(\text{C},\text{F}) \approx 2$ Hz	-		Ar- C-OCF_3
~134	s	-		Ar- C-CH_2
~131	s	-		Ar- CH (ortho to CH_2)
~121	s	-		Ar- CH (ortho to OCF_3)
~120 (q)	q, $J(\text{C},\text{F}) \approx 257$ Hz	-		OCF_3
~51	s	-		Ar- $\text{CH}_2\text{-C=O}$
~29	s	-		$\text{C}(=\text{O})\text{-CH}_3$
^{19}F	~ -58	s	-	OCF_3

- ^1H NMR: The aromatic region should display a characteristic AA'BB' system (appearing as two doublets) due to the para-substitution. The methylene (CH_2) and methyl (CH_3) protons adjacent to the ketone will appear as sharp singlets.
- ^{13}C NMR: The carbonyl carbon is significantly downfield (~206 ppm). The carbon attached to the OCF_3 group will show a small quartet coupling, while the OCF_3 carbon itself will exhibit a large quartet coupling.

- ^{19}F NMR: A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition, and its fragmentation pattern offers structural clues.

Causality: Both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) are valuable. ESI is excellent for confirming the molecular weight via the protonated molecule $[\text{M}+\text{H}]^+$, while EI provides reproducible fragmentation patterns useful for library matching and structural confirmation. High-Resolution MS (HRMS) is essential for confirming the elemental formula with high accuracy.[3]

Protocol: MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g/mL}$) in methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer capable of both EI and ESI, such as a GC-MS for EI or an LC-MS (or direct infusion) for ESI.
- ESI-MS: Infuse the sample solution directly into the ESI source in positive ion mode. Look for the $[\text{M}+\text{H}]^+$ adduct at m/z 219.06.
- EI-MS (via GC-MS): Inject the sample into a GC-MS system. The mass spectrum will show the molecular ion $[\text{M}]^{+\bullet}$ at m/z 218 and characteristic fragments.
- HRMS: Analyze the sample via ESI on a TOF or Orbitrap mass analyzer to obtain a high-accuracy mass measurement.

Expected Results & Interpretation

- HRMS: Calculated m/z for $[\text{C}_{10}\text{H}_9\text{F}_3\text{O}_2 + \text{H}]^+$: 219.0628; Found: 219.062x (within 5 ppm error).
- EI Fragmentation: The molecular ion at m/z 218 should be visible. Key fragments would include:

- m/z 175: Loss of the acetyl group ($\bullet\text{COCH}_3$). This results from the cleavage of the C-C bond alpha to the carbonyl.
- m/z 147: Benzylic cleavage to form the $[\text{C}_7\text{H}_4\text{F}_3\text{O}]^+$ ion, which is a common and often stable fragment for such structures.
- m/z 43: The acetyl cation $[\text{CH}_3\text{CO}]^+$.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.

Protocol: FTIR Analysis

- Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. If it is an oil, cast a thin film between two NaCl or KBr plates.
- Instrumentation: Use any standard FTIR spectrometer.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .

Expected Results & Interpretation The spectrum will confirm the presence of key functional groups through their characteristic absorption bands.[\[4\]](#)[\[5\]](#)

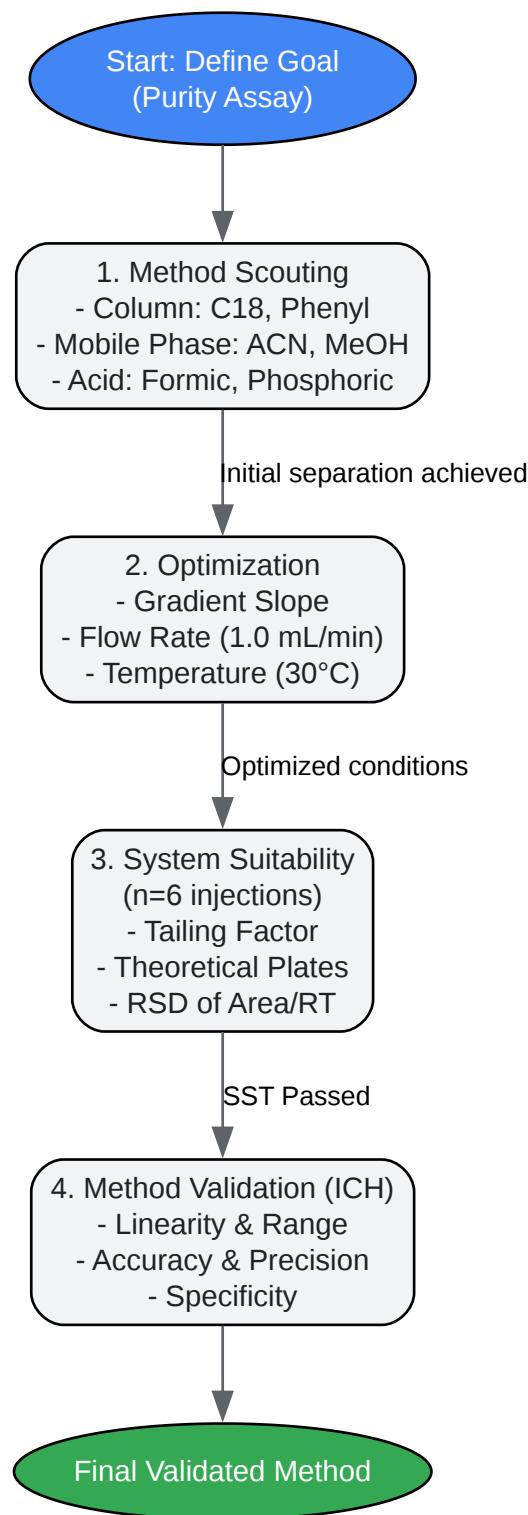
Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
~2925	C-H Stretch	Aliphatic (CH_2 , CH_3)
~1715	C=O Stretch	Ketone (strong, sharp)
~1610, ~1510	C=C Stretch	Aromatic Ring
~1250, ~1160	C-F & C-O Stretch	Trifluoromethoxy (strong)
~840	C-H Bend (out-of-plane)	1,4-disubstituted benzene

Chromatographic Methods for Purity and Quantification

Chromatography is the gold standard for separating the main component from impurities, allowing for accurate purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a robust and widely used technique for the quality control of pharmaceutical intermediates.^[6] The non-polar nature of the analyte makes it ideally suited for separation on a C18 stationary phase.^[7]

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Caption: A systematic workflow for HPLC method development.

Protocol: HPLC Purity Analysis

- Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
- Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
- Chromatographic Conditions: The following conditions serve as a robust starting point.

Parameter	Recommended Condition	Rationale
Column	C18, 150 x 4.6 mm, 5 μ m	Provides good retention for non-polar analytes. [7]
Mobile Phase A	0.1% Formic Acid in Water	Acidifier improves peak shape for ketones.
Mobile Phase B	Acetonitrile	Common organic modifier with low UV cutoff.
Gradient	50% B to 95% B in 15 min, hold 5 min	Ensures elution of the main peak and any late-eluting impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Provides stable retention times.
Detection	UV at 254 nm	Aromatic ketones exhibit strong absorbance near this wavelength. [7]
Injection Vol.	10 μ L	-

- System Suitability: Before analysis, perform at least five replicate injections of the standard solution. The system is suitable if the Relative Standard Deviation (RSD) for peak area is \leq 2.0% and the tailing factor for the main peak is \leq 1.5.
- Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

Conclusion

The analytical strategy detailed in this document provides a comprehensive framework for the complete characterization of **1-(4-(Trifluoromethoxy)phenyl)propan-2-one**. By combining the definitive structural insights from NMR and MS with the functional group confirmation from FTIR and the quantitative purity data from HPLC, researchers can establish a robust and reliable quality profile for this important chemical. Adherence to these protocols will ensure data integrity, which is paramount in research and drug development environments.

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